molecular formula C11H10F6N2O3 B068620 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate CAS No. 181828-01-3

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate

Cat. No. B068620
M. Wt: 332.2 g/mol
InChI Key: GOSOPAPEXLJAEZ-UHFFFAOYSA-M
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Description

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate is a fluorinated compound that has been studied for its unique chemical and physical properties. It is part of a broader category of chemicals that incorporate trifluoroacetyl and dimethylamino groups into pyridinium structures.

Synthesis Analysis

The synthesis of related compounds involves Brønsted base-catalyzed Pechmann-type reactions, where cyclic 1,3-diones react with ethyl 4,4,4-trifluoroacetoacetate in the presence of 2-dimethylamino pyridine (2-DMAP) as a catalyst to form trifluoromethyl pyrones and pyridones in good to excellent yields (Yan et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds incorporating 4-(dimethylamino)pyridinium cations shows interactions through hydrogen bonds and π-π interactions, forming a three-dimensional network. This arrangement is stabilized by additional interactions between pyridinium rings (Makon ma Houga et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving these compounds include iodolactonisation of γ,δ-unsaturated carboxylic acids catalyzed by 4-(dimethylamino)pyridine, demonstrating its utility as an efficient catalyst under neutral conditions at room temperature (Meng et al., 2015).

Physical Properties Analysis

The physical properties, such as crystal structures and interactions, are crucial for understanding the behavior of these compounds. For instance, the crystal structure analysis reveals a network formed through O—H⋯O and N—H⋯O hydrogen bonds, contributing to the stability and properties of these materials (Makon ma Houga et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and catalytic abilities, are highlighted by their use in facilitating various chemical reactions. The 4-(dimethylamino)pyridine catalyzed reactions underscore the compound's utility in organic synthesis, demonstrating selectivity and efficiency under specific conditions (Meng et al., 2015).

Scientific Research Applications

Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . Here are some of their applications:

  • Pyridinium Ionic Liquids : Pyridinium salts are important in the synthesis of ionic liquids. These ionic liquids have various applications, including as solvents for chemical reactions and in materials science .
  • Pyridinium Ylides : Pyridinium salts can be used to generate ylides, which are useful in organic synthesis .
  • Anti-microbial Agents : Some pyridinium salts have shown anti-microbial activity .
  • Anti-cancer Agents : Certain pyridinium salts have been investigated for their potential anti-cancer properties .
  • Anti-malarial Agents : Pyridinium salts have also been studied for their anti-malarial activity .
  • Anti-cholinesterase Inhibitors : Pyridinium salts can act as inhibitors of cholinesterase, an enzyme that is important in nerve function .

Safety And Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with the skin or eyes, wash with plenty of water .

Future Directions

Pyridinium salts have been highlighted for their importance in various fields including materials science and biological issues related to gene delivery . They are expected to continue playing a significant role in these areas in the future .

properties

IUPAC Name

1-[4-(dimethylamino)pyridin-1-ium-1-yl]-2,2,2-trifluoroethanone;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N2O.C2HF3O2/c1-13(2)7-3-5-14(6-4-7)8(15)9(10,11)12;3-2(4,5)1(6)7/h3-6H,1-2H3;(H,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSOPAPEXLJAEZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446230
Record name 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate

CAS RN

181828-01-3
Record name 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Cornut, H Lemoine, O Kanishchev… - Journal of medicinal …, 2013 - ACS Publications
In this paper we report the synthesis and antimalarial properties of two series of fluoroalkylated γ-lactams derived from 4-aminoquinoline as potent chemotherapeutic agents for malaria …
Number of citations: 68 pubs.acs.org

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